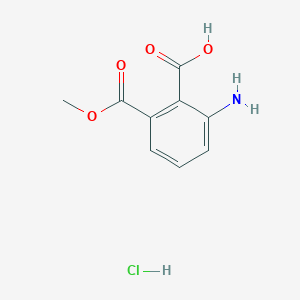

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride

描述

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (CAS: 311310-97-1) is a substituted benzoic acid derivative with the molecular formula C₉H₁₀ClNO₄ and a molar mass of 231.633 g/mol . It features a methoxycarbonyl group (-COOCH₃) at the C6 position and an amino group (-NH₂) at the C2 position of the benzene ring. The compound is typically stored at room temperature and is available with a purity of ≥97%, as noted in commercial catalogs . It serves as a key intermediate in pharmaceutical synthesis, including the production of Apremilast, a PDE4 inhibitor used for inflammatory conditions .

属性

IUPAC Name |

2-amino-6-methoxycarbonylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4.ClH/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12;/h2-4H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKKHVAEYCYZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride typically involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The starting material for the synthesis is often dimethyl terephthalate, which undergoes these transformations to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The methoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted benzoic acid derivatives.

科学研究应用

Pharmaceutical Applications

Drug Development and Synthesis:

2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties, making it a candidate for drug formulation .

Analytical Chemistry:

In analytical chemistry, this compound is utilized as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. Its purity and stability make it suitable for calibration purposes, ensuring accurate measurements in complex biological matrices .

Agrochemical Applications

Pesticide Development:

Research indicates that this compound can be utilized in the synthesis of agrochemicals, particularly pesticides. Its derivatives have shown efficacy against various pests and diseases affecting crops. The compound's ability to modify biological pathways makes it a valuable precursor in the development of novel agrochemical formulations .

Herbicide Formulation:

The compound also plays a role in herbicide formulation, where it can be modified to enhance selectivity and efficacy against specific weed species. This application is crucial for developing environmentally friendly herbicides that minimize harm to non-target plants .

Chemical Research and Development

Synthetic Chemistry:

In synthetic organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows chemists to perform various transformations, leading to the creation of new compounds with potential industrial applications .

Material Science:

The compound's derivatives are being investigated for their potential use in material science, particularly in the development of polymers with specific properties. Research into its thermal stability and mechanical strength could lead to innovative materials with applications in coatings and composites .

Case Studies

作用机制

The mechanism of action of 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Table 1: Comparative Data for Benzoic Acid Derivatives

*Calculated molar mass based on molecular formula.

Key Observations:

Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects, which may alter metabolic stability and binding affinity . Positional Isomerism: The C6 methoxycarbonyl group in the target compound vs. C3 methoxycarbonyl in 4-Amino-3-(methoxycarbonyl)benzoic acid leads to distinct steric and electronic profiles, impacting reactivity and crystallinity .

Purity and Stability: The target compound exhibits higher purity (≥97%) compared to analogs like 4-Amino-3-(methoxycarbonyl)benzoic Acid (95%) , suggesting optimized synthesis protocols. Room-temperature storage stability contrasts with boronic acid derivatives (e.g., (3-Amino-5-methoxycarbonylphenyl)boronic acid), which often require inert conditions .

Synthetic Utility: The trifluoromethyl analog (2ad) is synthesized via FeSO₄-mediated reactions under mild conditions, whereas the target compound’s synthesis likely involves esterification and hydrochloride salt formation . Boronic acid derivatives (e.g., 2-Amino-4-methoxycarbonylphenylboronic acid HCl) are tailored for Suzuki-Miyaura cross-coupling, highlighting divergent applications compared to the target compound’s role as a pharmaceutical intermediate .

Functional and Application-Based Differences

- Pharmaceutical Relevance: The target compound’s methoxycarbonyl group is critical for Apremilast’s activity, whereas 2-Hydrazinobenzoic Acid Hydrochloride may serve as a precursor for hydrazide-based therapeutics .

- Material Science : Trifluoromethyl-substituted analogs are valued in agrochemicals due to their resistance to enzymatic degradation .

生物活性

2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is a chemical compound with the molecular formula C9H10ClNO4 and a molecular weight of 231.64 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and its role in drug discovery.

The compound is characterized by the presence of an amino group and a methoxycarbonyl group, which contribute to its reactivity and biological interactions. It can undergo several chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 9 | 50 |

| Bacillus subtilis | 8 | 25 |

| Enterococcus faecium | 15 | 100 |

| Candida albicans | 8 | 125 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The mechanism of action for this compound involves its interaction with specific enzymes and cellular pathways. It acts as an inhibitor or substrate in enzymatic reactions, which can alter metabolic processes within microbial cells. This interaction is crucial for its antimicrobial effects .

Drug Development

This compound has been explored for its potential therapeutic applications. Its structural properties allow it to be a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections .

Case Study: Synthesis of Antimicrobial Agents

In a study conducted on novel antimicrobial agents derived from this compound, various derivatives were synthesized and screened for biological activity. The derivatives showed varying degrees of effectiveness against resistant bacterial strains, indicating that modifications to the methoxycarbonyl group could enhance potency .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Table 2: Comparison of Similar Compounds

| Compound | Structure Difference | Notable Activity |

|---|---|---|

| 2-Amino-6-methylbenzoic acid | Methyl group instead of methoxycarbonyl | Different reactivity |

| 2-Amino-6-chlorobenzoic acid | Chlorine atom present | Altered chemical properties |

| 2-Amino-6-methoxybenzoic acid | Lacks hydrochloride component | Affects solubility and reactivity |

This comparison highlights how structural variations influence biological activity and potential applications in drug design.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-6-(methoxycarbonyl)benzoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of the benzoic acid precursor followed by selective amination and hydrochlorination. Optimization requires monitoring reaction intermediates via HPLC or TLC to ensure regioselectivity. Adjusting solvent polarity (e.g., ethanol vs. DCM) and temperature (60–80°C) can minimize side products like over-aminated derivatives. Computational tools (e.g., quantum chemical path-searching methods) can predict optimal reaction pathways and reduce trial-and-error experimentation .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be addressed?

- Methodological Answer : Use a combination of / NMR (to confirm methoxycarbonyl and amino groups), FTIR (for carbonyl and ammonium stretches), and mass spectrometry (for molecular ion validation). Discrepancies in NMR shifts may arise from residual solvent or proton exchange; deuterated DMSO or methanol can mitigate this. Cross-validate with elemental analysis (C, H, N) to confirm purity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the methoxycarbonyl group. Avoid exposure to moisture and heat, as these accelerate degradation. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to assess shelf-life under stress conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. For example, if experimental data suggests competing amination sites, computational analysis of charge distribution and steric hindrance can clarify regioselectivity. Pair these results with kinetic studies (e.g., variable-temperature NMR) to validate proposed mechanisms .

Q. What strategies are effective for addressing poor solubility in aqueous or organic solvents during biological assays?

- Methodological Answer : Solubility can be enhanced via co-solvent systems (e.g., DMSO-water gradients) or structural derivatization. For instance, converting the hydrochloride salt to a free base may improve organic solubility. Alternatively, formulate as a nanoparticle dispersion using PEGylation or liposomal encapsulation. Monitor solubility changes via dynamic light scattering (DLS) .

Q. How should researchers interpret conflicting cytotoxicity data in cell-based studies involving this compound?

- Methodological Answer : Contradictions may stem from variations in cell lines, assay protocols, or metabolite interference. Standardize assays using ISO-certified cell lines (e.g., HEK-293 or HepG2) and include controls for pH-dependent hydrolysis products. Employ metabolomics (LC-MS/MS) to track intracellular degradation and identify toxic metabolites .

Q. What advanced purification techniques are recommended for isolating trace impurities (<0.1%)?

- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/0.1% TFA) to separate impurities. For chiral impurities, chiral stationary phases (e.g., amylose-based) or recrystallization in ethanol/water mixtures can enhance enantiomeric purity. Validate with high-resolution mass spectrometry (HRMS) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer : Use fume hoods for weighing and dispensing. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Conduct a risk assessment for potential hydrochloride aerosol formation during sonication or centrifugation. Emergency protocols should address skin contact (rinse with 0.1 M NaOH) and inhalation (move to fresh air) .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols across labs?

- Methodological Answer : Document all parameters (e.g., stirring speed, solvent batch, humidity) using electronic lab notebooks (ELNs). Share raw spectral data and chromatograms in open-access repositories. Use reaction-simulation software to predict batch-to-batch variability caused by minor condition changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。